molecular formula C7H12F3NO B3235875 [4-(Trifluoromethyl)piperidin-3-yl]methanol CAS No. 1356338-35-6

[4-(Trifluoromethyl)piperidin-3-yl]methanol

Cat. No.: B3235875
CAS No.: 1356338-35-6
M. Wt: 183.17
InChI Key: DTZSOURCVAIALX-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)piperidin-3-yl]methanol: is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a hydroxymethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)piperidin-3-yl]methanol typically involves the introduction of the trifluoromethyl group into the piperidine ring. This can be achieved through various methods such as:

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production .

Chemical Reactions Analysis

Types of Reactions: [4-(Trifluoromethyl)piperidin-3-yl]methanol undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [4-(Trifluoromethyl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with enhanced chemical properties .

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It serves as a model compound for understanding the interactions between fluorinated molecules and biological targets .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or intermediate in chemical synthesis .

Mechanism of Action

The mechanism of action of [4-(Trifluoromethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The exact pathways and molecular targets may vary depending on the specific application and the biological system involved .

Properties

IUPAC Name

[4-(trifluoromethyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6-1-2-11-3-5(6)4-12/h5-6,11-12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZSOURCVAIALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Trifluoromethyl)piperidin-3-yl]methanol
Reactant of Route 2
[4-(Trifluoromethyl)piperidin-3-yl]methanol
Reactant of Route 3
[4-(Trifluoromethyl)piperidin-3-yl]methanol
Reactant of Route 4
[4-(Trifluoromethyl)piperidin-3-yl]methanol
Reactant of Route 5
[4-(Trifluoromethyl)piperidin-3-yl]methanol
Reactant of Route 6
[4-(Trifluoromethyl)piperidin-3-yl]methanol

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